molecular formula C22H21NO4 B340221 Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B340221
M. Wt: 363.4 g/mol
InChI Key: VQYNQJWDGOTOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by a cyclohexyl group attached to a 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of cyclohexylamine with 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Unique due to its specific structural features and chemical properties.

    Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide: Similar structure but with an amide group instead of an ester.

    Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H21NO4/c1-14-7-10-16(11-8-14)23-20(24)18-12-9-15(13-19(18)21(23)25)22(26)27-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3

InChI Key

VQYNQJWDGOTOHK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.